2-(4-Methoxyphenoxy)butanoic acid
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Overview
Description
2-(4-Methoxyphenoxy)butanoic acid, also known as 2-Methoxybenzoic acid or 2-Methoxybenzoic acid, is an organic compound belonging to the carboxylic acid family. It is used as an intermediate in the synthesis of various organic compounds and is also used in the production of pharmaceuticals, dyes, and fragrances. It is also used as a reagent in various biochemical and physiological studies.
Scientific Research Applications
Sorption Studies
Research on 2,4-dichlorophenoxyacetic acid (2,4-D) and related phenoxy herbicides, which share structural similarities with 2-(4-Methoxyphenoxy)butanoic acid, has shown significant sorption to soil organic matter and minerals. Soil organic matter and iron oxides are key sorbents for these compounds, highlighting the environmental behavior and fate of such chemicals in agricultural settings (Werner, Garratt, & Pigott, 2012).
Methionine Sources in Animal Nutrition
2-Hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) have been studied for their bioefficacy in animal nutrition, particularly in monogastric animals. The structural differences between HMTBA and DL-Met lead to differences in absorption, metabolism, and utility by animals, impacting feed consumption and growth rates (Vázquez-Añón et al., 2017).
Antioxidant and Therapeutic Applications
Compounds like syringic acid, which are structurally related to this compound, have been found to possess a wide range of therapeutic applications including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. These findings suggest potential biomedical applications for structurally related compounds (Srinivasulu et al., 2018).
Organic Synthesis
Studies on organic synthesis have explored the reactivity of similar compounds in various chemical reactions. For example, research on the acidolysis of lignin model compounds has provided insights into the potential use of such compounds in the development of sustainable chemical processes (Yokoyama, 2015).
Mechanism of Action
Mode of Action
It has been suggested that it may exert its effects through competitive inhibition of sweet taste receptors . This suggests that the compound may interact with these receptors, blocking the binding of sweet molecules and thereby reducing the perception of sweetness .
Result of Action
It has been suggested that the compound may reduce the intensity of sweetness perception .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenoxy)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of specific genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell . Additionally, it can alter cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it may bind to enzyme active sites, preventing substrate binding and thus inhibiting enzyme activity. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity . High doses may result in adverse effects such as cellular damage or disruption of normal metabolic functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. For example, it may be metabolized by enzymes involved in butanoate metabolism, leading to changes in the concentration of butanoate and related compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound may be actively transported across cell membranes or bind to intracellular proteins that facilitate its distribution to specific sites within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles within the cell. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is crucial for elucidating its precise biochemical roles.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-10(11(12)13)15-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYSEMOXZAZTII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406140 |
Source
|
Record name | 2-(4-methoxyphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67648-60-6 |
Source
|
Record name | 2-(4-methoxyphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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